![molecular formula C16H12N4OS B2386517 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-32-9](/img/structure/B2386517.png)
4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline” is a compound that belongs to the class of quinoxaline derivatives . Quinoxaline derivatives have been shown to exhibit a variety of biological properties, including antiviral, anticancer, and antileishmanial activities . This makes them a promising area of study in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with a similar structure to “4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline”, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer properties .
Antimicrobial Activity
Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising antimicrobial activities. For example, compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally similar to our compound of interest, has been associated with analgesic and anti-inflammatory activities .
Antioxidant Activity
The same scaffold has also been linked to antioxidant activity, suggesting that our compound may have similar properties .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown antiviral properties. In particular, compound 8b demonstrated promising antiviral activity .
Enzyme Inhibition
Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with antitubercular activity .
Potential Malaria Treatment
Compounds with similar structures have been studied for their potential to inhibit haemoglobin hydrolysis, a process crucial to the growth of malaria parasites .
Zukünftige Richtungen
The future directions for the study of “4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline” and related compounds are promising. There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
Wirkmechanismus
Target of Action
The primary target of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is DNA . The compound intercalates with DNA, a process that involves inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to various downstream effects, including potential antiviral and antimicrobial activities .
Mode of Action
4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, DNA, by intercalation . This process involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes . This disruption can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities .
Pharmacokinetics
The compound’s ability to intercalate with dna suggests that it may be able to penetrate cellular membranes
Result of Action
The result of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline’s action is the disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities . Additionally, some derivatives of the compound have shown promising anticancer activity against certain cell lines .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKIZKZJUKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



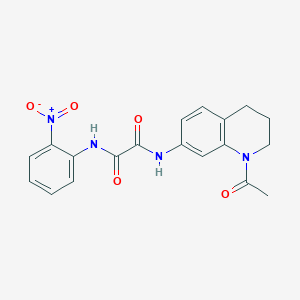

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)
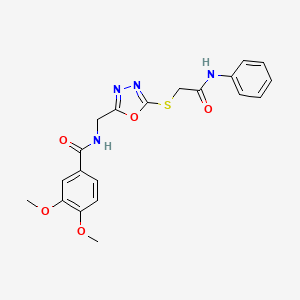
![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)
![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)
![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)
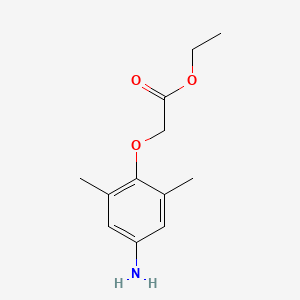
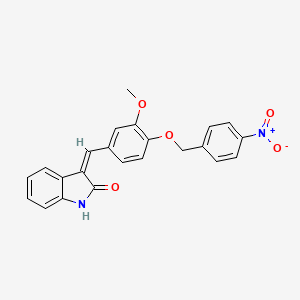
![6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)
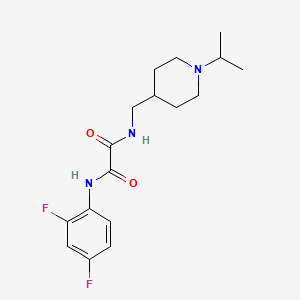
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)